
Astressin 2B
Overview
Description
Astressin 2B is a potent and selective antagonist of the corticotropin-releasing factor receptor 2 (CRF 2). It is a peptidic compound with a complex structure, including modifications such as N-terminal acetylation and lactam bridges. This compound is primarily used in scientific research to study the role of CRF 2 receptors in various physiological and pathological processes .
Mechanism of Action
Target of Action
Astressin 2B is a potent and selective antagonist of the corticotropin-releasing factor receptor 2 (CRF2) . The CRF2 receptor is a G-protein-coupled receptor that plays a key role in the stress response .
Mode of Action
This compound interacts with the CRF2 receptor, blocking its activation. It has an IC50 value of 1.3 nM for CRF2, indicating a high affinity for this receptor . By antagonizing the CRF2 receptor, this compound inhibits the effects mediated by this receptor .
Biochemical Pathways
The CRF2 receptor is involved in various biochemical pathways related to stress response. In the amygdala, a key player in emotions and affective disorders, both CRF1 and CRF2 receptors couple positively to adenylyl cyclase . They can have opposite effects . This compound, by blocking the CRF2 receptor, can influence these pathways and their downstream effects .
Result of Action
This compound antagonizes the CRF2-mediated inhibition of gastric emptying . In the amygdala, endogenous CRF1 receptor activation contributes to pain-related synaptic facilitation, increased excitability, and pain behavior through a postsynaptic mechanism involving activation of PKA and highly TEA-sensitive K+ currents . This compound, by blocking the CRF2 receptor, can influence these effects .
Biochemical Analysis
Biochemical Properties
Astressin 2B interacts with the corticotropin-releasing factor receptor 2 (CRF2) and has been shown to have an IC50 value of 1.3 nM for CRF2 . This interaction is highly selective, as this compound has an IC50 value of >500 nM for CRF1 .
Cellular Effects
This compound has been shown to antagonize CRF2-mediated inhibition of gastric emptying . This suggests that this compound may influence cell function by modulating the activity of CRF2.
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the CRF2 receptor and antagonizing its activity . This interaction inhibits the CRF2-mediated signaling pathway, which in turn influences various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Astressin 2B is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve the desired purity levels. The final product is then lyophilized for storage and use .
Chemical Reactions Analysis
Types of Reactions
Astressin 2B primarily undergoes peptide bond formation and cyclization reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Protecting Groups: t-Butyloxycarbonyl (Boc), Fluorenylmethyloxycarbonyl (Fmoc)
Cyclization: Formation of lactam bridges using side-chain functional groups.
Major Products
The major product of these reactions is the fully synthesized and cyclized peptide, this compound, with a high degree of purity achieved through HPLC .
Scientific Research Applications
Mechanistic Studies in Stress Response
Astressin 2B serves as a critical tool for understanding the mechanisms underlying stress responses. By selectively blocking the CRF2 receptor, researchers can dissect the roles of different signaling pathways involved in stress-related conditions.
- Case Study : In a rat model, administration of this compound demonstrated its ability to block stress-induced suppression of gonadotropin-releasing hormone (GnRH) pulses, which are crucial for reproductive function. The blockade was effective against various stressors, including restraint and hypoglycemia .
Inflammatory Conditions
This compound has shown promise in mitigating inflammation, particularly in gastrointestinal disorders.
- Table: Effects of this compound on Inflammation
In studies involving toxin A, a potent enterotoxin linked to antibiotic-associated diarrhea, this compound administration prior to exposure significantly reduced inflammatory responses and tissue damage in treated mice compared to controls .
Neuroendocrine Regulation
This compound's role extends into neuroendocrine regulation, particularly concerning the hypothalamic-pituitary-adrenal (HPA) axis.
- Case Study : Research indicated that this compound could effectively block CRH-induced stimulation of adrenocorticotropic hormone (ACTH) release, demonstrating its potential in managing conditions associated with HPA axis dysregulation .
Reproductive Health
The compound has implications for reproductive health by modulating stress responses that affect fertility.
- Data Insights : Studies have shown that stress can disrupt reproductive hormone levels, leading to infertility. By using this compound to inhibit CRF2 signaling, researchers observed restored GnRH pulsatility in stressed animal models, suggesting its therapeutic potential for stress-related reproductive issues .
Behavioral Studies
This compound is also utilized in behavioral studies to understand the impact of stress on mood and anxiety.
- Table: Behavioral Effects of this compound
Research indicates that this compound can influence anxiety-related behaviors by modulating the body's response to stressors, thereby providing insights into potential treatments for anxiety disorders .
Comparison with Similar Compounds
Astressin 2B is unique in its high selectivity for the CRF 2 receptor compared to other CRF receptor antagonists. Similar compounds include:
Astressin: A non-selective CRF receptor antagonist.
Antalarmin: A selective CRF 1 receptor antagonist.
NBI-27914: Another selective CRF 1 receptor antagonist
Astressin 2B’s specificity for the CRF 2 receptor makes it particularly valuable for research focused on this receptor subtype, distinguishing it from other CRF receptor antagonists .
Biological Activity
Astressin 2B is a potent and selective antagonist of the corticotropin-releasing factor receptor type 2 (CRF2). This compound has garnered significant attention in research due to its potential therapeutic applications in conditions associated with stress and anxiety, as well as its role in modulating neuroendocrine responses. This article delves into the biological activity of this compound, highlighting its mechanisms, effects in various studies, and implications for future research.
This compound is a peptide with the following chemical formula: . It exhibits high selectivity for the CRF2 receptor, with an IC50 value of 1.3 nM for CRF2 and >500 nM for CRF1, indicating a strong preference for CRF2-mediated pathways . The compound acts by antagonizing the effects of corticotropin-releasing hormone (CRH), which is involved in the hypothalamic-pituitary-adrenal (HPA) axis regulation.
Biological Activity and Effects
1. Impact on Gastrointestinal Function:
this compound has been shown to antagonize CRF2-mediated inhibition of gastric emptying. This action suggests that it may play a role in gastrointestinal disorders where stress-related dysregulation occurs .
2. Neuroendocrine Regulation:
In various studies, this compound has demonstrated the ability to normalize hormonal levels affected by stress. For instance, it was found to prevent decreases in luteal progesterone during inflammatory stress challenges in rhesus monkeys . This indicates that this compound may help restore normal reproductive endocrine function following stress.
3. Behavioral Studies:
Research involving animal models has illustrated that this compound can mitigate withdrawal symptoms associated with substance dependence. In a study on mice, administration of this compound prevented elevations in brain reward thresholds during nicotine withdrawal, suggesting its potential utility in treating addiction-related behaviors .
Research Findings and Case Studies
The following table summarizes key findings from various studies involving this compound:
Study | Findings | Model Used |
---|---|---|
Gourcerol et al. (2024) | Administration exacerbated CRH-induced functional gastrointestinal disorders | Animal model |
Rivier et al. (1999) | Blockade of ACTH release in adrenalectomized rats | Rat model |
Rivier et al. (2003) | Effective in restoring hormonal balance post-stress | Rhesus monkey model |
Zhang et al. (2015) | Reduced withdrawal symptoms in morphine-dependent mice | Mouse model |
Implications for Future Research
The distinct biological activities of this compound suggest several avenues for future research:
- Therapeutic Applications: Given its role in modulating stress responses, further exploration into its therapeutic potential for anxiety disorders and gastrointestinal diseases could be beneficial.
- Gender Discrepancies: Notably, many studies have predominantly included male subjects, highlighting a need for more inclusive research that examines gender differences in response to this compound .
- Mechanistic Studies: Understanding the precise mechanisms through which this compound exerts its effects on both CRF receptors will enhance our knowledge of stress-related pathologies.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-2,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(3S,6S,9S,18S)-18-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-2,4-dimethyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]-3,6-bis(2-amino-2-oxoethyl)-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C183H307N49O53/c1-26-30-47-106(203-151(256)107(48-34-39-70-184)204-155(260)112(53-44-75-198-181(194)195)209-169(274)125(80-96(13)14)227-179(284)182(24,87-97(15)16)231-175(280)127(82-105-89-196-91-199-105)222-170(275)126(81-104-45-32-31-33-46-104)221-174(279)132(90-233)226-168(273)124(79-95(11)12)220-173(278)130(85-143(249)250)201-103(23)234)163(268)228-146(100(20)28-3)178(283)216-120(61-69-142(247)248)164(269)229-147(101(21)29-4)177(282)215-119(60-68-141(245)246)161(266)207-109(50-36-41-72-186)153(258)212-115(56-64-135(190)237)158(263)214-118(59-67-140(243)244)160(265)206-110(51-37-42-73-187)154(259)213-117(58-66-139(241)242)159(264)205-108(49-35-40-71-185)152(257)211-114(55-63-134(189)236)157(262)210-113(54-62-133(188)235)150(255)200-102(22)149(254)202-116-57-65-138(240)197-74-43-38-52-111(208-171(276)128(83-136(191)238)224-172(277)129(84-137(192)239)223-162(116)267)156(261)217-121(76-92(5)6)165(270)218-122(77-93(7)8)166(271)219-123(78-94(9)10)167(272)225-131(86-144(251)252)176(281)232-183(25,88-98(17)18)180(285)230-145(148(193)253)99(19)27-2/h31-33,45-46,89,91-102,106-132,145-147,233H,26-30,34-44,47-88,90,184-187H2,1-25H3,(H2,188,235)(H2,189,236)(H2,190,237)(H2,191,238)(H2,192,239)(H2,193,253)(H,196,199)(H,197,240)(H,200,255)(H,201,234)(H,202,254)(H,203,256)(H,204,260)(H,205,264)(H,206,265)(H,207,266)(H,208,276)(H,209,274)(H,210,262)(H,211,257)(H,212,258)(H,213,259)(H,214,263)(H,215,282)(H,216,283)(H,217,261)(H,218,270)(H,219,271)(H,220,278)(H,221,279)(H,222,275)(H,223,267)(H,224,277)(H,225,272)(H,226,273)(H,227,284)(H,228,268)(H,229,269)(H,230,285)(H,231,280)(H,232,281)(H,241,242)(H,243,244)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H4,194,195,198)/t99-,100-,101-,102-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126+,127-,128-,129-,130-,131-,132-,145-,146-,147-,182-,183-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIBPRHVUKMKSX-XJYAKNQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)CC(=O)N)CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)(CC(C)C)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@H]1CCC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC(=O)N)CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@](C)(CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@](C)(CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C183H307N49O53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4042 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681260-70-8 | |
Record name | Astressin-2B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681260708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the primary target of Astressin 2B?
A1: this compound is a selective antagonist of the corticotropin-releasing factor receptor type 2 (CRF2) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q2: How does this compound interact with CRF2?
A2: this compound binds to CRF2, preventing the binding of endogenous agonists like urocortin 2 (UCN2) and urocortin 3 (UCN3) [, , , , , , ]. This competitive antagonism inhibits the activation of downstream signaling pathways associated with CRF2.
Q3: What are the downstream effects of CRF2 antagonism by this compound?
A3: The downstream effects are diverse and context-dependent, but often involve modulation of:
- Gastrointestinal function: this compound can influence gastric motility, intestinal permeability, and inflammatory responses in the gut [, , , , , , ].
- Stress and anxiety: this compound has been implicated in modulating anxiety-like behavior, fear responses, and stress-induced physiological changes [, , , , , , ].
- Pain perception: Studies suggest a role for this compound in modulating pain-related behaviors and neuronal sensitization in pain pathways [, , , ].
- Cellular processes: this compound can affect cell proliferation, apoptosis, and the release of various mediators like cytokines and chemokines [, , , , , ].
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C78H99N17O16S2 and a molecular weight of 1586.87 g/mol [, ].
Q5: Is spectroscopic data available for this compound?
A5: While specific spectroscopic data is not provided in the papers, this compound, being a peptide, can be characterized using techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy [].
Q6: Are there formulation strategies to enhance this compound's stability, solubility, or bioavailability?
A6: While not explicitly mentioned in the papers, potential formulation strategies for peptides like this compound can include:
Q7: What in vitro models have been used to study this compound's effects?
A7: Researchers have employed various in vitro models, including:
- Cell lines: Studies have utilized cell lines like human aortic vascular smooth muscle cells (HASMCs) [], human placental trophoblasts [, ], human leukemic mast cells (HMC-1) [], and colon carcinoma cell lines [] to investigate the effects of this compound on cell proliferation, cytokine release, and other cellular processes.
- Primary cell cultures: Researchers have also used primary cultures of hippocampal neurons [, , ], rat dorsal vagal complex neurons [], and guinea pig gallbladder smooth muscle strips [] to explore the impact of this compound on neuronal activity, smooth muscle contractility, and other physiological functions.
- Tissue explants: Ex vivo studies using porcine ileal segments [] have examined the effects of this compound on intestinal barrier function.
Q8: What animal models have been used to investigate this compound's effects?
A8: Researchers have used a range of animal models, including:
- Rodent models: Rats and mice have been widely used, with studies focusing on various aspects like pain behavior [, , ], anxiety-like responses [, , ], gastric function [, , ], and stroke recovery [].
- Porcine models: Studies using piglets have investigated the role of this compound in stress-induced intestinal dysfunction [].
Q9: Have any clinical trials been conducted with this compound?
A9: The provided research papers do not mention any completed clinical trials involving this compound.
Q10: What is the safety profile of this compound?
A10: The research papers primarily focus on the mechanistic aspects of this compound and do not provide detailed information on its safety profile in humans.
Q11: What are the potential therapeutic applications of this compound?
A11: While further research is needed, potential applications based on preclinical findings may include:
- Gastrointestinal disorders: Targeting CRF2 with this compound may offer therapeutic avenues for managing conditions like irritable bowel syndrome (IBS), inflammatory bowel disease (IBD), and other gastrointestinal disorders characterized by altered motility or inflammation [, , , , , ].
- Stress-related disorders: Given the role of CRF2 in stress responses, this compound might hold potential for managing conditions like anxiety disorders, post-traumatic stress disorder (PTSD), and stress-induced gastrointestinal dysfunction [, , , , , ].
- Pain management: Modulating CRF2 activity with this compound could be explored as a strategy for managing chronic pain conditions, particularly those exacerbated by stress [, , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.